N-(3-acetamido-2,4,6-trimethylphenyl)acetamide

Description

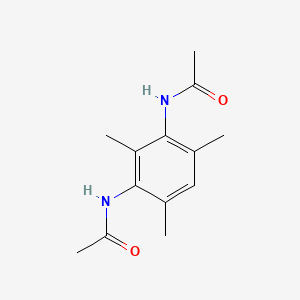

N-(3-Acetamido-2,4,6-trimethylphenyl)acetamide is a substituted phenylacetamide characterized by a phenyl ring with three methyl groups at positions 2, 4, and 6, and an acetamide group at position 3.

Properties

CAS No. |

6324-20-5 |

|---|---|

Molecular Formula |

C13H18N2O2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

N-(3-acetamido-2,4,6-trimethylphenyl)acetamide |

InChI |

InChI=1S/C13H18N2O2/c1-7-6-8(2)13(15-11(5)17)9(3)12(7)14-10(4)16/h6H,1-5H3,(H,14,16)(H,15,17) |

InChI Key |

LLOWIBWXQAFBFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1NC(=O)C)C)NC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetamido-2,4,6-trimethylphenyl)acetamide typically involves the acetylation of 3-amino-2,4,6-trimethylphenol. The reaction is usually carried out in the presence of acetic anhydride and a suitable catalyst, such as pyridine, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetamido-2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and aldehydes.

Reduction Products: Amines and alcohols.

Substitution Products: Halogenated compounds, nitro compounds, and other substituted aromatics.

Scientific Research Applications

N-(3-acetamido-2,4,6-trimethylphenyl)acetamide is a chemical compound with the molecular formula and a molecular weight of 234.29 g/mol. It is characterized by a unique arrangement of functional groups, including acetamido and trimethyl groups, which contribute to its distinct chemical reactivity and biological activity.

Scientific Research

- Organic Synthesis: this compound serves as a building block in organic synthesis for creating new pharmaceuticals and agrochemicals. It can undergo various chemical reactions, including oxidation, reduction, and substitution, to form carboxylic acids, amines, and halogenated compounds, among others.

- Drug Design and Development: This compound is explored in medicine for designing and developing new therapeutic agents. Its derivatives have shown potential in treating conditions related to androgen excess.

- Biological Activities: this compound has been studied for its potential antimicrobial and antioxidant properties. N-substituted derivatives have exhibited anticancer properties.

Pharmaceutical Applications

- Precursor in Synthesis: this compound can be a precursor or intermediate in synthesizing bioactive compounds.

- Enzyme Inhibition: Acetamide derivatives can inhibit the enzyme aldose reductase, making them valuable in treating conditions caused by excessive sorbitol production in the body . Studies have demonstrated the ability of these compounds to inhibit aldose reductase in vitro and in vivo .

- Prostate Cancer Therapeutics: It can be used as potential agents for prostate cancer therapeutics . Selective aryl benzylamine-based inhibitors were designed and synthesized as potential agents for prostate cancer therapeutics through structure-based design .

Agrochemical Applications

- Pesticide Development: this compound has potential use as a pesticide or intermediate in the synthesis of pesticides.

Industrial Applications

- Dyes and Pigments: this compound is utilized in manufacturing dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(3-acetamido-2,4,6-trimethylphenyl)acetamide exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interfere with bacterial cell wall synthesis or disrupt essential metabolic pathways. The molecular targets and pathways involved are often identified through biochemical and molecular biology studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Substituted Phenylacetamides

N-(3-Amino-4-Methoxyphenyl)Acetamide (CAS 6375-47-9)

- Structural Differences: The amino and methoxy substituents at positions 3 and 4 contrast with the trimethyl and acetamido groups in the target compound.

- Properties: The amino group may enhance hydrogen bonding, increasing solubility in polar solvents, while methoxy groups can stabilize aromatic rings via electron donation .

- Applications : Used in laboratory research, emphasizing its role as a synthetic intermediate .

N-(Pyridin-3-ylmethyl)-2-(2,4,6-Trimethylphenoxy)Acetamide (CAS 7717-29-5)

- Structural Differences: Features a 2,4,6-trimethylphenoxy group linked via an ether bridge and a pyridinylmethyl substituent. The target compound lacks the ether linkage and pyridine moiety.

Acetamides with Heterocyclic Cores

Pyridazin-3(2H)-one Derivatives (e.g., N-(4-Bromophenyl)-2-[5-(3-Methoxybenzyl)-3-Methyl-6-Oxo-6H-Pyridazin-1-yl]-Acetamide)

- Structural Differences: The pyridazinone core replaces the phenyl ring, with bromophenyl and methoxybenzyl substituents.

- Biological Relevance : These compounds act as agonists for formyl peptide receptors (FPR1/FPR2), suggesting acetamide-substituted heterocycles may modulate immune responses .

Benzothiazole-Based Acetamides (e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-2-Phenylacetamide)

Key Observations:

- Steric Effects: The 2,4,6-trimethyl substitution in the target compound likely reduces reactivity at the phenyl ring compared to monosubstituted analogs .

- Biological Activity: Heterocyclic acetamides (e.g., pyridazinones) show receptor-specific activity, suggesting that the target’s phenyl core may limit such interactions unless paired with functional groups enabling target binding .

Biological Activity

N-(3-acetamido-2,4,6-trimethylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C13H17N2O2

- Molecular Weight : 233.29 g/mol

The compound features an acetamido group attached to a trimethylphenyl moiety, which may influence its biological interactions and efficacy.

Anticancer Properties

Recent studies have evaluated the anticancer potential of derivatives related to this compound. For instance, compounds with similar structural motifs have demonstrated significant anti-proliferative activity against various cancer cell lines, including HepG2 (liver cancer) cells.

-

MTT Assay Results :

- Compounds were tested for their ability to inhibit cell proliferation.

- The most potent derivative exhibited an IC50 value of approximately 13.004 µg/mL against HepG2 cells, indicating strong cytotoxicity.

- The order of potency among tested compounds was determined as follows:

- 6d > 6b > 6f > 6a > 6c > 6e

Enzyme Inhibition

This compound and its derivatives have also been investigated as inhibitors of key enzymes involved in cancer progression and metabolism.

- Aldose Reductase Inhibition :

- Some derivatives have been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications. This inhibition could mitigate peripheral effects associated with diabetes by preventing the conversion of glucose to sorbitol.

- The mechanism involves binding to the active site of aldose reductase, thereby reducing its activity .

Study on N-substituted Derivatives

A study focused on N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives highlighted their anticancer properties. Among these derivatives:

- Compound 6d was noted for its significant anti-proliferative effects due to the presence of two electron-donating methyl groups.

- The study provided detailed SAR analysis which concluded that structural modifications could lead to enhanced biological activity .

In Vivo Studies

In vivo studies have shown that certain derivatives can effectively reduce plasma levels of testosterone and dihydrotestosterone in animal models. This suggests potential applications in conditions related to androgen excess .

Summary Table of Biological Activities

| Compound | Biological Activity | IC50 Value (µg/mL) | Target |

|---|---|---|---|

| 6d | Anticancer | 13.004 | HepG2 |

| Aldose Inhibitor | Enzyme Inhibition | Varies | Aldose Reductase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.